molecular formula C14H13NO5 B6391278 5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261979-49-0

5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6391278
CAS RN: 1261979-49-0
M. Wt: 275.26 g/mol
InChI Key: DVWBPULKODCMLN-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid (5-DMPH-2-HINA) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is an aromatic compound with a molecular formula of C9H9NO4. The compound is synthesized from 2,4-dimethoxyphenol and isonicotinic acid and is often used in laboratory experiments due to its unique properties.

Scientific Research Applications

5-DMPH-2-HINA has been studied for its potential applications in scientific research. The compound has been used to study enzyme inhibition, protein binding, and cell signaling pathways. It has also been used to study the structural and functional roles of proteins, as well as their interactions with other molecules. Additionally, 5-DMPH-2-HINA has been studied for its potential application in drug development.

Mechanism of Action

The mechanism of action of 5-DMPH-2-HINA is not yet fully understood. However, it is known that the compound binds to certain enzymes and proteins, which can affect their activity and lead to changes in cell signaling pathways. Additionally, the compound can affect the structure of proteins and their interactions with other molecules.
Biochemical and Physiological Effects
5-DMPH-2-HINA has been studied for its potential effects on biochemical and physiological processes. The compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. Additionally, the compound has been shown to affect the activity of certain proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

5-DMPH-2-HINA has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is available in high purity (95%). Additionally, the compound is stable and can be stored for long periods of time without degrading. However, the compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 5-DMPH-2-HINA research. One potential direction is to further study the compound’s mechanism of action and its effects on biochemical and physiological processes. Additionally, the compound could be studied for its potential applications in drug development. Furthermore, the compound could be studied for its potential use in other areas of research, such as agriculture and food science. Finally, the compound could be studied for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 5-DMPH-2-HINA is done by reacting 2,4-dimethoxyphenol with isonicotinic acid in the presence of sodium hydroxide. The reaction is done under acidic conditions at a temperature of 70-80°C and a reaction time of 4-6 hours. The reaction yields a product with a purity of 95%.

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-8-3-4-9(12(5-8)20-2)11-7-15-13(16)6-10(11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWBPULKODCMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687825
Record name 5-(2,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-49-0
Record name 5-(2,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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